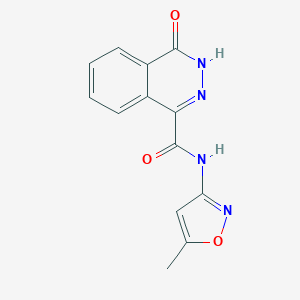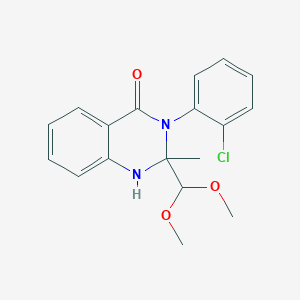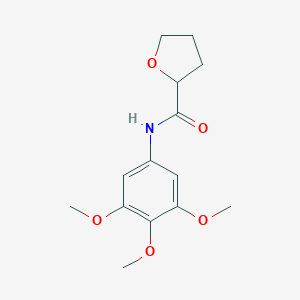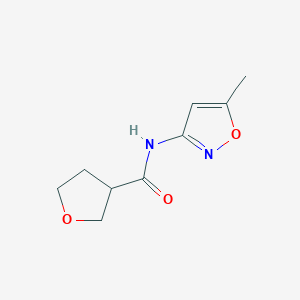![molecular formula C17H24N4O3S B496872 ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496872.png)
ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.
Acylation Reaction: The diethylamino group is introduced through an acylation reaction using diethylamine and an appropriate acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but lacks the thieno[2,3-c]pyridine core.
Diethylaminoethyl cyanoacetate: Contains the diethylamino and cyano groups but differs in the core structure.
Uniqueness
Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H24N4O3S |
|---|---|
分子量 |
364.5g/mol |
IUPAC 名称 |
ethyl 3-cyano-2-[[2-(diethylamino)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H24N4O3S/c1-4-20(5-2)11-15(22)19-16-13(9-18)12-7-8-21(10-14(12)25-16)17(23)24-6-3/h4-8,10-11H2,1-3H3,(H,19,22) |
InChI 键 |
NQEULCLXETYICM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C#N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C#N |
溶解度 |
54.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)
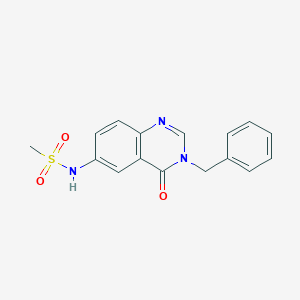
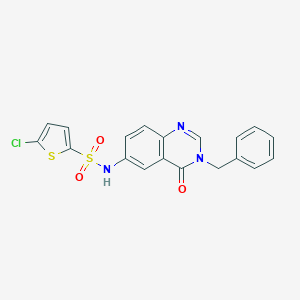
![1-[4-({4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496799.png)
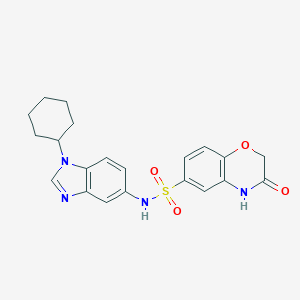
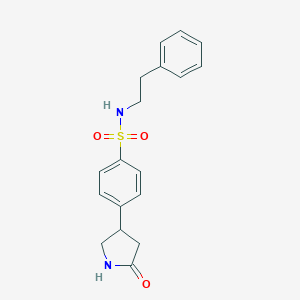
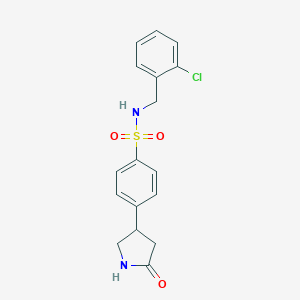
![1-(2-aminophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B496804.png)
